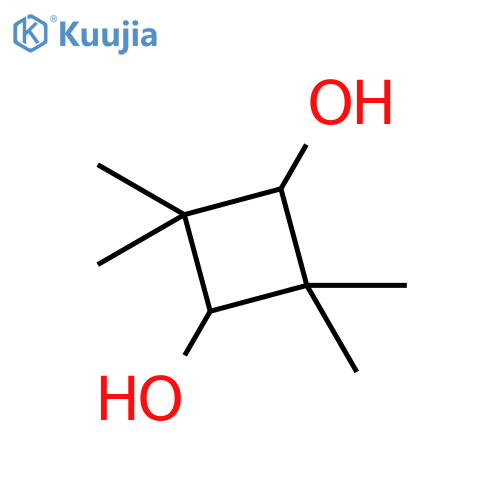Cas no 3010-96-6 (2,2,4,4-tetramethylcyclobutane-1,3-diol)
2,2,4,4-テトラメチルシクロブタン-1,3-ジオールは、高い熱安定性と優れた耐候性を有する環状ジオール化合物です。その剛直なシクロブタン骨格と4つのメチル基による立体障害により、ポリエステルやポリウレタンなどの高分子材料の耐熱性や機械的強度を向上させる効果があります。また、UV安定性に優れるため、屋外用途のコーティング材料やエンジニアリングプラスチックの改質剤として有用です。低揮発性という特性も保持しており、高温プロセスでの応用が可能です。化学的安定性が高く、幅広い溶媒への溶解性を示すため、合成中間体としても利用されます。

3010-96-6 structure
商品名:2,2,4,4-tetramethylcyclobutane-1,3-diol
2,2,4,4-tetramethylcyclobutane-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 2,2,4,4-Tetramethylcyclobutane-1,3-diol
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (mixture of isomers)
- 1,3-Cyclobutanediol,2,2,4,4-tetramethyl-
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
- 2,2,4,4-tetramethyl-3-cyclobutanediol
- 2.2.4.4-Tetramethyl-1-3-cyclo-butanediol
- 1,1,3,3-Tetramethylcyclobutanediol
- 2,2,4,4-Tetramethyl-1,3-cyclobutadiol
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol,c&Tetramethyl-1,3-cyclobutanediol
- 2,2,4,4-tetramethylcyclobutane-1,2,2,4,4-tetramethylcyclobutane 1,3-diol
- 2,4-Dihydroxy-1,1,3,3-tetramethylcyclobutane
- NSC 46473
- Tetramethyl-1,3-cyclobutanediol
- 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-
- cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
- 2,2,4,4-Tetramethylcyclobutane-1,3-diol, mixed isomers
- FQXGHZNSUOHCLO-UHFFFAOYSA-N
- V7WK40I307
- V3G697089H
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, mixture of isome
- FQXGHZNSUOHCLO-UHFFFAOYSA-
- DTXCID7024908
- DTXSID301263004
- NCIOpen2_001301
- SCHEMBL270140
- NCGC00256202-01
- cis-2,2,4,4-tetramethylcyclobutane-1,3-diol
- NSC92373
- NSC-92373
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol,c&t
- AS-10568
- AI3-26279
- FQXGHZNSUOHCLO-OLQVQODUSA-N
- 2694-23-7
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis-
- CS-0153881
- Tox21_301614
- 3039-96-1
- NSC-46473
- UNII-V3G697089H
- AT23587
- UNII-9T56625HW3
- AT13091
- cis-2,4,4-Tetramethyl-1,3-cyclobutanediol
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans-
- J-017783
- InChI=1/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3
- UNII-V7WK40I307
- EC 221-140-0
- SCHEMBL9880641
- MFCD00001329
- 2,2,4,4-tetramethycyclobutane-1,3-diol
- 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, trans-
- starbld0034661
- 1, 2,2,4,4-tetramethyl-, cis-
- 2,2,4,4-Tetramethylcyclobutane-1,3-diol, cis
- 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, cis-
- 1,3,3-Tetramethylcyclobutanediol
- NSC 92373
- AKOS015842160
- trans-2,2,4,4-tetramethylcyclobutane-1,3-diol
- EN300-718454
- 2,2,4,4-Tetramethylcyclobutane-1,3-diol, trans
- NS00006132
- 9T56625HW3
- EN300-343680
- CAS-3010-96-6
- 2,4,4-Tetramethyl-1,3-cyclobutanediol
- T0145
- 3010-96-6
- CHEMBL3186932
- FT-0609100
- DTXSID9044908
- Q27291490
- EINECS 221-140-0
- Methyl (4-hydroxy-5-methoxy-2-[2-(methylamino)ethyl]phenyl)acetate
- trans-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
- Q3214022
- NSC46473
- SCHEMBL45446
- SCHEMBL268408
- SCHEMBL5598585
- 2,2,4,4-Tetramethylcyclobutane-1,3-diol, cis-
- (1R,3r)-2,2,4,4-tetramethylcyclobutane-1,3-diol
- 2,2,4,4-tetramethylcyclobutane-1,3-diol
-
- MDL: MFCD00001329
- インチ: 1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3
- InChIKey: FQXGHZNSUOHCLO-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])(C1(C([H])([H])[H])C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 144.11500
- どういたいしつりょう: 144.115
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 40.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 燃えやすい
- 密度みつど: 1.017
- ゆうかいてん: 126.0 to 135.0 deg-C
- ふってん: 210-215 °C(lit.)
- フラッシュポイント: 華氏温度:125.6°f
摂氏度:52°c - 屈折率: 1.5100 (estimate)
- PSA: 40.46000
- LogP: 0.77420
- じょうきあつ: 0.0±1.0 mmHg at 25°C
- ようかいせい: 使用できません
2,2,4,4-tetramethylcyclobutane-1,3-diol セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN 1325 4.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: S16-S26-S36-S7/9
-
危険物標識:


- リスク用語:R11; R36/37/38
- セキュリティ用語:S16;S26;S37/39
- ちょぞうじょうけん:かねんりょういき
2,2,4,4-tetramethylcyclobutane-1,3-diol 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2,2,4,4-tetramethylcyclobutane-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93330-25g |
2,2,4,4-Tetramethylcyclobutane-1,3-diol |
3010-96-6 | 25g |
¥436.0 | 2021-09-03 | ||
| Chemenu | CM101752-25g |
2,2,4,4-Tetramethylcyclobutane-1,3-diol |
3010-96-6 | 95%+ | 25g |
$68 | 2023-03-06 | |
| abcr | AB142291-5 g |
2,2,4,4-Tetramethyl-1,3-cyclobutanediol, 98%; . |
3010-96-6 | 98% | 5 g |
€106.90 | 2023-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T832081-100g |
1,1,3,3-Tetramethylcyclobutanediol |
3010-96-6 | 98% | 100g |
2,126.00 | 2021-05-17 | |
| 1PlusChem | 1P0033D0-5g |
2,2,4,4-Tetramethyl-1,3-cyclobutanediol |
3010-96-6 | 98% | 5g |
$16.00 | 2025-02-19 | |
| Ambeed | A390882-5g |
2,2,4,4-Tetramethylcyclobutane-1,3-diol |
3010-96-6 | 98% | 5g |
$21.0 | 2025-02-27 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95846-5g |
2,2,4,4-tetramethylcyclobutane-1,3-diol |
3010-96-6 | 97% | 5g |
¥134.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95846-100g |
2,2,4,4-tetramethylcyclobutane-1,3-diol |
3010-96-6 | 97% | 100g |
¥1400.0 | 2024-04-20 | |
| Ambeed | A390882-1g |
2,2,4,4-Tetramethylcyclobutane-1,3-diol |
3010-96-6 | 98% | 1g |
$12.0 | 2025-02-27 | |
| Ambeed | A390882-25g |
2,2,4,4-Tetramethylcyclobutane-1,3-diol |
3010-96-6 | 98% | 25g |
$61.0 | 2025-02-27 |
2,2,4,4-tetramethylcyclobutane-1,3-diol サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:3010-96-6)2,2,4,4-Tetramethyl-1,3-cyclobutanediol
注文番号:sfd21445
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:3010-96-6)2,2,4,4-tetramethylcyclobutane-1,3-diol
注文番号:A876302
在庫ステータス:in Stock/in Stock
はかる:100.0g/250.0g
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 09:49
価格 ($):150.0/365.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:3010-96-6)2,2,4,4-Tetramethyl-1,3-cyclobutanediol
注文番号:LE11386
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:04
価格 ($):discuss personally
2,2,4,4-tetramethylcyclobutane-1,3-diol 関連文献
-
Rahul K. Shahni,Micah Mabin,Zhihan Wang,Muneer Shaik,Angel Ugrinov,Qianli R. Chu Polym. Chem. 2020 11 6081
-
Han Byul Song,Austin Baranek,Christopher N. Bowman Polym. Chem. 2016 7 603
-
Jing Yi,Yuxuan Li,Yuhao Zhao,Zhanwei Xu,Yuanpeng Wu,Min Jiang,Guangyuan Zhou Green Chem. 2022 24 5181
-
Christian A. M. R. van Slagmaat,Teresa Faber,Khi Chhay Chou,Alfonso J. Schwalb Freire,Darya Hadavi,Peiliang Han,Peter J. L. M. Quaedflieg,Gerard K. M. Verzijl,Paul L. Alsters,Stefaan M. A. De Wildeman Dalton Trans. 2021 50 10102
-
Niklas Warlin,Maria Nelly Garcia Gonzalez,Smita Mankar,Nitin G. Valsange,Mahmoud Sayed,Sang-Hyun Pyo,Nicola Rehnberg,Stefan Lundmark,Rajni Hatti-Kaul,Patric Jannasch,Baozhong Zhang Green Chem. 2019 21 6667
3010-96-6 (2,2,4,4-tetramethylcyclobutane-1,3-diol) 関連製品
- 144-19-4(2,2,4-Trimethyl-1,3-pentanediol)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:3010-96-6)2,2,2,4,4-Tetramethyl-1,3-cyclobutanediol, mixture of isomers

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:3010-96-6)2,2,4,4-四甲基-1,3-环丁二醇

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ












